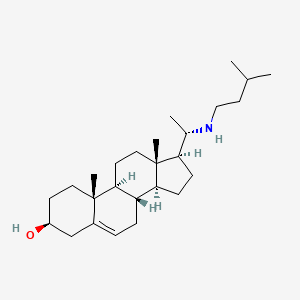

22-Azacholesterol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 22-Azacholesterol typically involves the modification of the cholesterol molecule. One common method includes the introduction of an azacholesterol moiety at the 22nd position of the cholesterol backbone. This can be achieved through a series of chemical reactions, including amination and hydroxylation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows standard organic synthesis protocols. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 22-Azacholesterol undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide. Reaction conditions typically involve acidic or basic environments.

Reduction: Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride. Reaction conditions typically involve anhydrous environments.

Substitution: Common reagents include halogenating agents or nucleophiles. Reaction conditions vary depending on the specific substitution reaction.

Major Products Formed:

Oxidation: Hydroxylated derivatives such as 20-hydroxycholesterol.

Reduction: Reduced derivatives such as dehydrocholesterol.

Substitution: Various substituted derivatives depending on the specific functional group introduced.

Applications De Recherche Scientifique

Inhibition of Cholesterol Side-Chain Cleavage

One of the primary applications of 22-Azacholesterol is its role as an inhibitor of cholesterol side-chain cleavage, a critical reaction in steroidogenesis. This compound acts on the cytochrome P-450 enzyme system present in adrenal mitochondria, effectively blocking the conversion of cholesterol to pregnenolone. Research has shown that this compound is a potent competitive inhibitor in this process, demonstrating significant inhibitory activity compared to its analogs .

Table 1: Inhibitory Activity of this compound and Its Analogues

| Compound | Inhibition Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Competitive | ~3 | Potent inhibitor of cholesterol cleavage |

| 20-Azacholesterol | Competitive | Higher than this compound | Less potent than this compound |

| Amide analogue | Non-competitive | Much higher | Reduced activity compared to parent compound |

Mechanistic Insights

Studies using electron spin resonance and spectral analysis have indicated that this compound interacts with cytochrome P-450 in a manner similar to cholesterol itself. This interaction suggests that the compound’s steroid structure is crucial for its binding and inhibitory effects . The research highlights that while basic nitrogen is not essential for activity, specific structural features significantly influence the potency of the analogues .

Potential Therapeutic Applications

The inhibition of cholesterol metabolism by this compound has implications for various therapeutic areas:

- Endocrine Disorders : By modulating steroid hormone production, this compound could be explored as a therapeutic agent in conditions like adrenal hyperplasia or certain types of hormone-sensitive cancers.

- Cholesterol-related Diseases : Given its inhibitory effects on cholesterol metabolism, it may also have potential applications in managing hypercholesterolemia or related cardiovascular diseases.

Research on Sonic Hedgehog Signaling Pathway

Recent studies have revealed that this compound also plays a role in inhibiting the Sonic Hedgehog signaling pathway, which is crucial for various developmental processes and implicated in certain cancers. It has been shown to inhibit signaling in a dose-dependent manner without causing cellular toxicity . This application opens avenues for research into cancer therapeutics and developmental biology.

Table 2: Effects of this compound on Sonic Hedgehog Signaling

| Parameter | Effect | Observations |

|---|---|---|

| IC50 | ~3 μM | Effective inhibition |

| Cellular Toxicity | None observed | Safe for use in cellular studies |

| Mechanism | Non-competitive inhibition | Alters maximum stimulation levels |

Case Studies and Experimental Findings

Several case studies have documented the effectiveness of this compound in experimental settings:

- Adrenal Gland Studies : In vitro experiments demonstrated that treatment with this compound led to reduced production of steroid hormones from adrenal gland preparations, confirming its role as an inhibitor of cholesterol side-chain cleavage .

- Cancer Research : In models of cancer cell lines, exposure to this compound resulted in altered signaling pathways associated with tumor growth, indicating potential for further investigation as an anticancer agent .

Mécanisme D'action

22-Azacholesterol exerts its effects by binding to specific molecular targets and pathways. One of its primary mechanisms of action is the inhibition of the Hedgehog signaling pathway. It achieves this by binding to the oxysterol-binding site of the Smoothened (Smo) receptor, thereby preventing the activation of downstream signaling events. Additionally, this compound inhibits cholesterol side-chain cleavage by interacting with cytochrome P-450 enzymes in the adrenal mitochondria.

Comparaison Avec Des Composés Similaires

20,25-Diazacholesterol: Another cholesterol derivative that inhibits cholesterol side-chain cleavage.

Cyclopamine: A natural product that inhibits the Hedgehog signaling pathway by binding to the Smoothened receptor.

Itraconazole: An antifungal agent that also inhibits the Hedgehog signaling pathway by targeting the Smoothened receptor.

Comparison: 22-Azacholesterol is unique in its dual role as an inhibitor of both cholesterol side-chain cleavage and Hedgehog signaling pathways. Unlike cyclopamine and itraconazole, which primarily target the Smoothened receptor, this compound also interacts with cytochrome P-450 enzymes, making it a versatile tool in biochemical research.

Activité Biologique

22-Azacholesterol is a synthetic derivative of cholesterol that has garnered attention for its biological activities, particularly its role as an inhibitor of cholesterol metabolism. This compound is structurally similar to cholesterol, with a nitrogen atom replacing the carbon at position 22, which significantly influences its interaction with biological systems.

The primary mechanism of action for this compound involves the inhibition of cholesterol side-chain cleavage (CSC), a critical step in steroidogenesis. This process is catalyzed by cytochrome P-450 enzymes located in the mitochondria of adrenal cells. Research indicates that this compound acts as a potent competitive inhibitor of this enzymatic reaction.

Key Findings:

- Inhibition of Cholesterol Metabolism : Studies have shown that this compound inhibits the oxidative cleavage of cholesterol's side-chain, preventing the formation of pregnenolone and isocaproic aldehyde, which are essential intermediates in steroid biosynthesis .

- Absence of Accumulation of Intermediates : Notably, the inhibition does not lead to an accumulation of hydroxylated intermediates, suggesting that this compound exerts its effects at an early stage in the CSC reaction .

Spectral Studies

Spectral and electron spin resonance studies reveal that this compound interacts with cytochrome P-450 in a manner similar to cholesterol but with distinct binding characteristics due to its nitrogen substitution. This interaction alters the enzyme's activity and contributes to its inhibitory effects on cholesterol metabolism .

Biological Implications

The biological implications of this compound extend beyond cholesterol metabolism. It has been implicated in various signaling pathways, notably those involving the Smoothened (Smo) receptor in the Hedgehog signaling pathway.

Smoothened Receptor Interaction:

- Inhibition Mechanism : this compound has been shown to inhibit Smo by competing with natural ligands such as oxysterols. This inhibition affects cellular signaling pathways crucial for development and tissue homeostasis .

- Conformational Changes : The binding of this compound induces conformational changes in Smo, impacting its activity and downstream signaling events .

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

- Cholesterol Metabolism Inhibition :

- Hedgehog Signaling Modulation :

- Potential Therapeutic Applications :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(1S)-1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO/c1-17(2)12-15-27-18(3)22-8-9-23-21-7-6-19-16-20(28)10-13-25(19,4)24(21)11-14-26(22,23)5/h6,17-18,20-24,27-28H,7-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLDERUMTJBTMY-MJHCCXMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959948 | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3915-24-0 | |

| Record name | 22-Azacholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003915240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-[(3-Methylbutyl)amino]pregn-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.